REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[N:14]O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.N>[Zn].C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(C1=NC=CC=C1)=NO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
NH4OAc
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed
|
Type
|
TEMPERATURE
|
Details
|
until reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
ADDITION
|
Details
|
water (15 ml) was added
|
Type
|
ADDITION
|
Details
|
Solid NaOH was added until pH>>10
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with CH2Cl2 (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated until dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(C1=NC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.9 mmol | |
AMOUNT: MASS | 2.39 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |